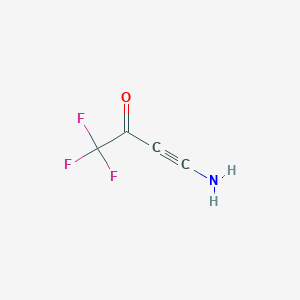

4-Amino-1,1,1-trifluoro-3-butyn-2-one

Description

BenchChem offers high-quality 4-Amino-1,1,1-trifluoro-3-butyn-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,1,1-trifluoro-3-butyn-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1,1-trifluorobut-3-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUHBPBMPWQZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CN)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Structure and Reactivity of Amino-Conjugated Trifluoromethyl Ynones

Executive Summary

This technical guide analyzes the amino-conjugated trifluoromethyl ynone scaffold, a critical "push-pull" system in modern medicinal chemistry. These structures serve as high-value intermediates for synthesizing fluorinated heterocycles (pyrazoles, pyrimidines, isoxazoles) found in pharmaceuticals like Celecoxib.

The core focus is the electronic interplay between the electron-withdrawing trifluoromethyl group (

Electronic Structure & The "Push-Pull" Effect

The reactivity of amino-conjugated trifluoromethyl ynones (specifically the

The Polarization Vector

The scaffold exhibits a "Push-Pull" electronic system:

-

The Pull (EWG): The carbonyl (

) and trifluoromethyl ( -

The Push (EDG): The conjugated amino group (

) donates electron density via resonance (+M) into the

Resonance Stabilization

In the ground state, the molecule exists as a resonance hybrid. The contribution of the zwitterionic form (where the nitrogen bears a partial positive charge and the carbonyl oxygen bears a partial negative charge) significantly lowers the bond order of the C=C double bond and increases the barrier to rotation, often locking the conformation.

Key Electronic Consequence:

The

Visualization: Electronic Pathways & Reactivity

The following diagram illustrates the transition from the parent ynone to the amino-conjugated species and subsequent heterocyclization.

Figure 1: Reaction workflow showing the conversion of electrophilic ynones to stable amino-conjugated intermediates and final heterocyclic scaffolds.

Synthesis of the Core Scaffold

To access the amino-conjugated system, one must first synthesize the parent trifluoromethyl ynone.

Synthesis of Trifluoromethyl Ynones

The most robust method involves the trifluoroacetylation of lithium acetylides.

General Reaction:

Formation of Amino-Conjugates ( -Amino Enones)

Reacting the ynone with a secondary amine (or primary amine) results in a regioselective Michael addition.

-

Regioselectivity: The amine attacks the

-carbon (alkyne carbon distal to the carbonyl) due to the directing effect of the carbonyl and the steric bulk/electronic repulsion of the -

Stereochemistry: The resulting enaminone typically adopts the

-configuration, stabilized by an intramolecular hydrogen bond (N-H...O=C) if a primary amine is used.

Reactivity Profile: Heterocycle Formation

The primary application of these conjugates is the synthesis of trifluoromethylated pyrazoles and pyrimidines.

Regioselectivity in Pyrazole Synthesis

When reacting

-

Free Hydrazine (

): Typically yields the 5-trifluoromethyl-3-arylpyrazole . The terminal nitrogen of hydrazine (more nucleophilic) attacks the -

Substituted Hydrazines (

): Regioselectivity depends on solvent and Lewis acids. In ethanol, the reaction is often dominated by electronic control, favoring the attack of the substituted nitrogen on the carbonyl or the unsubstituted nitrogen on the

Data Table: Regioselectivity Factors

| Reaction Partner | Conditions | Major Product Isomer | Mechanistic Driver |

| Hydrazine Hydrate | EtOH, Reflux | 3-Aryl-5-( | Steric relief of |

| Methylhydrazine | EtOH, 25°C | Mixture (Solvent dependent) | Competing nucleophilicity |

| Arylhydrazine | AcOH, Reflux | 1-Aryl-3-( | Acid-catalyzed activation |

| Amidine | NaOEt, EtOH | 4-( | Condensation-Cyclization |

Experimental Protocols

Protocol A: Synthesis of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one

This protocol generates the electrophilic ynone precursor.

Reagents: Phenylacetylene (10 mmol),

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add Phenylacetylene and Dry THF. Cool to -78°C.

-

Lithiation: Dropwise add

-BuLi over 15 minutes. Stir at -78°C for 45 minutes. -

Acylation: Add Trifluoroacetic anhydride (TFAA) dropwise. Caution: Exothermic.

-

Workup: Stir for 1 hour, allowing to warm to 0°C. Quench with saturated

. Extract with -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 95:5). -

Validation:

NMR should show a singlet around -78 ppm.

Protocol B: Regioselective Synthesis of 3-Trifluoromethyl-Pyrazole

This protocol converts the ynone to the heterocycle.

Reagents:

-

Mixing: Dissolve

-Ynone in Ethanol. -

Addition: Add Hydrazine Hydrate dropwise at room temperature. The solution will turn yellow/orange (formation of amino-conjugated intermediate).

-

Cyclization: Heat to reflux for 2-4 hours. Monitor by TLC (disappearance of ynone).

-

Isolation: Cool to room temperature. Evaporate solvent. Recrystallize from Ethanol/Water.

Logic Map: Mechanism of Action

The following graph details the specific electron flow during the nucleophilic attack, highlighting the "Hard/Soft" discrimination.

Figure 2: Mechanistic divergence based on nucleophile hardness. Amino-conjugation proceeds via 'Soft' Michael addition.

References

-

Muzalevskiy, V. M., & Nenajdenko, V. G. (2018).[1] Electrophilic halogenation of hydrazones of CF3-ynones. Regioselective synthesis of 4-halo-substituted 3-CF3-pyrazoles. Organic & Biomolecular Chemistry. Link

-

Kovács, S., et al. (2022).[2][3] Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones.[1] Organic Letters. Link

-

Bonacorso, H. G., et al. (2020).[4] Divergent and Regioselective Synthesis of (Trifluoromethyl/carboxyethyl)benzo[4,5]imidazo[1,2‐a]pyrimidines from β‐Enamino Diketones.[4] European Journal of Organic Chemistry. Link

-

Martins, M. A. P., et al. (2012). Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles. Organic Letters. Link

-

Lovering, F., et al. (2009). The fluorine effect in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding for CF3 properties). Link

Sources

Strategic Utilization of 4-Amino-1,1,1-trifluoro-3-buten-2-one in Medicinal Chemistry

Executive Summary: The Fluorine Imperative

In modern medicinal chemistry, the strategic incorporation of trifluoromethyl (

This guide focuses on 4-Amino-1,1,1-trifluoro-3-buten-2-one (and its synthetic equivalents), a "linchpin" reagent used to construct

Chemical Architecture & Stability Analysis

The Nomenclature Paradox: Butyn vs. Buten

Researchers often encounter confusion regarding the CAS registry and catalog names.[1] It is critical to distinguish the theoretical structure from the operative reagent:

-

The Theoretical Alkyne (Butyn):

.[1] This represents a push-pull ynamine ketone.[1] Due to the intense electron-withdrawing nature of the trifluoroacetyl group coupled with the electron-donating amine, this species is highly unstable and prone to rapid hydrolysis or tautomerization.[1] -

The Operative Reagent (Buten):

.[1] This enaminone is the stable, isolable building block used in practice.[1] It functions as a vinylogous amide, balancing stability with high reactivity toward nucleophiles.[1]

Technical Insight: In synthetic protocols, if a database specifies the "butyn" form (e.g., CAS 120417-45-0), proceed using the enaminone (4-amino-1,1,1-trifluoro-3-buten-2-one) or its precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) , which converts to the amino form in situ upon treatment with ammonia or amines.[1]

Reactivity Profile: The "Push-Pull" System

The utility of this reagent stems from its electronic polarization.[1] The amino group acts as a donor ("push"), while the trifluoroacetyl group acts as a strong acceptor ("pull").

-

C-2 Position (Carbonyl): Hard electrophile, susceptible to 1,2-addition.[1]

-

C-4 Position (Beta-carbon): Soft electrophile, highly activated for Michael-type additions and substitution of the amino/ethoxy group.[1]

Core Applications in Drug Discovery[1][2]

Synthesis of Trifluoromethyl-Pyrazoles (COX-2 & Kinase Scaffolds)

The most prevalent application is the [3+2] cyclocondensation with hydrazines to yield 3-(trifluoromethyl)pyrazoles.[1][2] This scaffold is the pharmacophore in drugs like Celecoxib (Celebrex) and Mavacoxib .[1]

-

Mechanism: The hydrazine nitrogen attacks the

-carbon (C-4) of the enaminone, followed by cyclization onto the carbonyl and dehydration.[1] -

Regioselectivity: The reaction is highly regioselective, typically yielding the 3-

isomer due to the electronic control of the trifluoromethyl group.[1]

Synthesis of Trifluoromethyl-Pyrimidines

By reacting the enaminone with amidines (or guanidines), researchers can access 4-(trifluoromethyl)pyrimidines.[1] This is a critical transformation for developing PI3K and mTOR inhibitors.[1]

-

Reaction Type: [3+3] Cyclocondensation.[1]

-

Conditions: Basic conditions (NaOEt/EtOH or

/DMF) are required to liberate the free base of the amidine.[1]

Precursor for Nicotinic Acid Derivatives

The reagent reacts with electron-deficient olefins (like methyl acrylate) or via self-condensation pathways to form functionalized pyridines, specifically 4-(trifluoromethyl)nicotinic acid derivatives, which are precursors for molecules like Flonicamid .[1]

Technical Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazole

A self-validating protocol for converting the enaminone to a pyrazole core.[1]

Reagents:

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (anhydrous, 10 volumes)

-

HCl (catalytic, optional)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add phenylhydrazine dropwise at room temperature. Observation: A slight exotherm indicates immediate condensation.[1]

-

Cyclization: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1] The starting enaminone ( -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to 20% volume.

-

Crystallization: Pour the residue into ice-cold water. The pyrazole product typically precipitates as a solid.[1] Filter and wash with cold hexanes.[1]

Data Interpretation:

| Parameter | Specification | Note |

| Yield | 85–95% | Highly efficient due to thermodynamic driving force (aromatization).[1] |

| Regioselectivity | >20:1 | 3- |

| Appearance | White/Off-white solid | Yellowing indicates oxidation of hydrazine excess.[1] |

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the divergent synthesis pathways from the core enaminone scaffold, utilizing Graphviz for precise logical flow.

Caption: Divergent synthesis of fluorinated heterocycles from the 4-amino-1,1,1-trifluoro-3-buten-2-one core.[1]

Critical References

-

Gorbunova, M. G., et al. (2023).[1] "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a new protecting reagent in peptide synthesis."[1] Sigma-Aldrich Technical Library.[1] Link

-

Wang, N., et al. (2022).[1][4] "Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones."[1][4] Organic & Biomolecular Chemistry, 20, 7467-7471.[1][4] Link

-

Zhang, D. (2023).[1][5] "Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks."[1][5] Beilstein Journal of Organic Chemistry. Link

-

ChemicalBook Database. (2024).[1] "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties and Applications." Link

-

Google Patents. (2020).[1] "Preparation method of 4-trifluoromethyl nicotinic acid (CN111574440A)." Link

Sources

- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS [chemicalbook.com]

- 4. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Thermodynamic Characterization and Solubility Profile of 4-Amino-1,1,1-trifluoro-3-butyn-2-one

[1]

Executive Summary: Identity and Nomenclature Clarification

Status: Critical Reagent / Fluorinated Building Block Primary Application: Synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyridines) in drug discovery.

Technical Note on Nomenclature:

While the specific nomenclature 4-Amino-1,1,1-trifluoro-3-butyn-2-one (implying an alkyne/ynamine structure:

From a thermodynamic stability perspective, the push-pull enaminone is the isolable, stable tautomer often supplied under the "butyn" synonym. This guide focuses on the physicochemical properties of this stable form (CAS 120417-45-0), while acknowledging its reactivity as a Michael acceptor in heterocyclic synthesis.

Part 1: Physicochemical Identity & Thermodynamic Baseline

The following data aggregates calculated and experimental values for the stable enaminone form. Due to the compound's reactivity, "pure" thermodynamic data is often derived from its behavior in solution during synthesis.

Table 1: Chemical Identity & Calculated Properties

| Property | Value / Description | Source / Method |

| CAS Registry Number | 120417-45-0 | ChemBK / ChemicalBook [1, 2] |

| IUPAC Name | (Z)-4-Amino-1,1,1-trifluorobut-3-en-2-one | PubChem Consensus |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 139.08 g/mol | Calculated |

| Physical State | Light yellow liquid to low-melting solid | Supplier Data [1] |

| Predicted LogP | ~0.6 – 1.1 | Consensus Model (XLogP3) |

| H-Bond Donors | 1 (Amine | Structural Analysis |

| H-Bond Acceptors | 3 (Ketone O, F atoms) | Structural Analysis |

| Polar Surface Area (TPSA) | ~43 Ų | Computed |

Thermodynamic Parameters (Estimated)

-

Enthalpy of Fusion (

): Not explicitly reported in open literature. For similar fluorinated enaminones, values typically range from 15–25 kJ/mol . -

Melting Point (

): Often reported as a low-melting solid or oil near room temperature (approx. 20–30 °C), depending on purity. -

Boiling Point (

): Estimated at 86–90 °C at reduced pressure (or decomposition at atmospheric pressure due to polymerization risk).

Part 2: Solubility Profile & Solvent Interaction

The solubility of 4-Amino-1,1,1-trifluoro-3-butyn-2-one is governed by its amphiphilic nature : the trifluoromethyl group (

Qualitative Solubility Matrix

| Solvent Class | Solubility Prediction | Thermodynamic Rationale |

| Polar Protic (MeOH, EtOH) | High | Strong H-bond interaction with the carbonyl and amine groups. |

| Polar Aprotic (DMSO, DMF) | Very High | Dipole-dipole stabilization of the push-pull electronic system. |

| Chlorinated (DCM, Chloroform) | Moderate to High | Good solvation of the organic backbone; useful for extraction. |

| Non-Polar (Hexane, Heptane) | Low | The polar enaminone core resists solvation in purely dispersive media. |

| Water | Low / Hydrolysis Risk | While the polar groups suggest solubility, the |

Part 3: Experimental Protocols for Thermodynamic Data Acquisition

Since specific literature values for this compound are sparse, the following protocols are designed to allow researchers to generate self-validating data.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

-

Preparation: Add excess 4-Amino-1,1,1-trifluoro-3-butyn-2-one to 5 mL of the target solvent (e.g., Methanol, Toluene) in a sealed glass vial.

-

Equilibration: Agitate at 150 rpm for 24 hours at controlled temperature (

). -

Separation: Centrifuge the mixture or filter through a 0.45 µm PTFE filter (pre-saturated) to remove undissolved solids.

-

Quantification:

-

Gravimetric: Evaporate a known volume of supernatant under nitrogen flow and weigh the residue.

-

HPLC (Preferred): Dilute supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

-

-

Calculation:

.

Protocol B: Van't Hoff Analysis for Enthalpy of Dissolution

Objective: Calculate the enthalpy of dissolution (

-

Data Collection: Perform Protocol A at three temperatures (e.g., 298 K, 308 K, 318 K).

-

Plotting: Plot

(mole fraction solubility) vs. -

Analysis: The slope of the linear regression corresponds to

.-

Equation:

-

Interpretation: A negative slope indicates endothermic dissolution (solubility increases with temperature).

-

Part 4: Synthesis & Reactivity Workflow

Understanding the synthesis is crucial for interpreting purity-dependent thermodynamic data. The compound is typically synthesized via the reaction of trifluoroacetylating agents with vinyl ethers or amines, followed by amination.

Visualization: Synthesis and Application Pathway[2][3]

Figure 1: Synthetic pathway from trifluoroacetic anhydride to the target amino-enone and its downstream application in heterocycle synthesis.

Visualization: Solubility Determination Logic

Figure 2: Logical workflow for determining thermodynamic solubility parameters.

Part 5: References

-

ChemBK. (2024). 3-Buten-2-one, 4-amino-1,1,1-trifluoro-, (3Z)- Product Page (CAS 120417-45-0).[1]Link

-

ChemicalBook. (2024). 4-Amino-1,1,1-trifluoro-3-buten-2-one Suppliers and Data.[1][2][3][4]Link

-

ResearchGate. (2025).[5] 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor.[5] (Contextual data on the ethoxy-analog precursor). Link

-

PubChem. (2025).[6][7] 1,1,1-Trifluorobut-3-en-2-one (Parent Compound Data).[7][8] National Library of Medicine.[9] Link

-

Sigma-Aldrich. (2025).[6] 1,1,1-Trifluoroacetone (Related Building Block).[6]Link

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2-Trifluoroacetyl vinyl aMine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) | C26H44Cl2FeP2Pd | CID 71669131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,1,1-Trifluoroacetone 97 421-50-1 [sigmaaldrich.com]

- 7. 1,1,1-Trifluorobut-3-en-2-one | C4H3F3O | CID 12936266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Note: Strategic Cyclization of 4-Amino-1,1,1-trifluoro-3-butyn-2-one

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic application of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (and its synthetic equivalents) in the construction of trifluoromethylated heteroaromatics.

Core Directive & Technical Overview

4-Amino-1,1,1-trifluoro-3-butyn-2-one represents a highly reactive "push-pull" building block, characterized by an electron-withdrawing trifluoroacetyl group (

Chemical Context & Stability

While the specific "butyn" (alkyne) tautomer is specified, researchers often encounter this species in equilibrium with its enaminone tautomer (4-amino-1,1,1-trifluoro-3-buten-2-one) or generate it in situ from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1] The protocols below apply to this entire class of 1,3-dielectrophilic equivalents, as they share a common reaction manifold.

Key Reactivity Profile:

-

Electrophilic Sites: The Carbonyl carbon (C2) and the

-carbon (C4). -

Regiocontrol: The

group hardens the carbonyl electrophile, while the amino group deactivates the

Pre-Reaction Analytics & Handling

Before initiating cyclization, verify the integrity of the starting material, as trifluoromethyl ketones are prone to hydration.[1]

-

Analysis:

NMR is the gold standard.-

Intact Ketone:

to -

Hydrate (Gem-diol):

to

-

-

Drying Protocol: If significant hydration is observed, dissolve in toluene and reflux with a Dean-Stark trap or treat with activated molecular sieves (4Å) in DCM for 2 hours prior to use.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles

This protocol utilizes the ynamine/enaminone backbone to synthesize pyrazoles. The regiochemistry is sensitive to solvent acidity.

Target: 3-(Trifluoromethyl)-1H-pyrazole (Celecoxib scaffold).[2]

Materials:

-

Hydrazine Hydrate (1.2 equiv) or Aryl Hydrazine[1]

-

Ethanol (Absolute)[1]

-

Catalytic HCl (Optional, for regiocontrol)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Amino-1,1,1-trifluoro-3-butyn-2-one (1.0 mmol) in absolute ethanol (5 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add hydrazine hydrate (1.2 mmol).

-

Mechanistic Note: Initial attack typically occurs at the

-carbon (transamination) followed by cyclization onto the carbonyl. This pathway favors the 3-trifluoromethyl isomer.[2]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature.

-

Optimization: If conversion is slow (monitored by TLC/LCMS), heat to reflux (78°C) for 2 hours.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve residue in EtOAc, wash with water and brine.[1]

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Critical Regiochemistry Note:

-

Neutral/Basic Conditions: Favors 3-trifluoromethylpyrazole (Attack at C4 first).

-

Strongly Acidic Conditions: Can shift preference to 5-trifluoromethylpyrazole (Attack at C2 Carbonyl first).

Protocol B: Synthesis of 4-(Trifluoromethyl)pyrimidines

The push-pull alkyne reacts efficiently with amidines or guanidines to form pyrimidines.

Materials:

-

Benzamidine Hydrochloride (or Guanidine HCl) (1.1 equiv)[1]

-

Sodium Ethoxide (

) or -

Ethanol or Acetonitrile[1]

Step-by-Step Methodology:

-

Free Base Generation: In a reaction vial, combine the amidine salt (1.1 mmol) and base (2.5 mmol) in Ethanol (5 mL). Stir for 15 minutes at RT.[4]

-

Coupling: Add 4-Amino-1,1,1-trifluoro-3-butyn-2-one (1.0 mmol) slowly.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Observation: The reaction proceeds via an aza-Michael addition followed by condensation.

-

-

Quench: Cool to RT and neutralize with dilute acetic acid (pH 7).

-

Isolation: Pour into ice water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with DCM.[1]

Protocol C: Synthesis of 5-(Trifluoromethyl)isoxazoles

Reaction with hydroxylamine leads to isoxazoles.

Materials:

Methodology:

-

Mix: Combine Hydroxylamine HCl and Sodium Acetate in EtOH/Water.

-

Add: Add the trifluoro-alkynone/enaminone.

-

Reflux: Heat to 80°C for 3 hours.

-

Result: This typically yields the 5-(trifluoromethyl)isoxazole as the major isomer due to the hard nucleophile (

) attacking the hard electrophile (Carbonyl) and the Nitrogen attacking the

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways controlled by the choice of binucleophile.

Caption: Divergent synthesis of trifluoromethylated heterocycles from the common 4-amino-1,1,1-trifluoro-3-butyn-2-one precursor.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydration of | Pre-dry starting material with molecular sieves or azeotropic distillation. |

| Regio-isomer Mix | Competitive attack sites | Pyrazoles: Switch solvent. Acidic EtOH favors 5- |

| Incomplete Reaction | Deactivation by Amine | The "Amino" group reduces reactivity compared to the "Ethoxy" analog. Increase Temp to reflux or add Lewis Acid ( |

References

-

Romanov, A. R., et al. (2020).[1][5] "Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines." Synthesis, 52, 1512-1522.[1][5] Link

-

Bonacorso, H. G., et al. (2002).[1] "Trifluoromethyl-containing heterocycles: Synthesis of 3-trifluoromethyl-1H-pyrazoles." Journal of Fluorine Chemistry, 117(2), 167-171.[1] (Foundational protocol for hydrazine cyclization).

-

Song, L., et al. (2019).[1] "Regioselective Synthesis of 3-Trifluoromethylpyrazoles." Chemical Communications.[6] Link

-

Sloop, J. C., et al. (2014).[1][7] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry. Link

-

BLDpharm. "Product: 4-Amino-1,1,1-trifluoro-3-butyn-2-one." Link

Sources

- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndmate.com [rndmate.com]

- 4. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides | MDPI [mdpi.com]

- 5. Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines [organic-chemistry.org]

- 6. Regioselective Synthesis of Pyrazole Triflones Based on Triflyl Alkyne Cycloadditions | Scilit [scilit.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Application Note: Regioselective Heterocycle Synthesis with 4-Amino-1,1,1-trifluoro-3-buten-2-one

[1]

Introduction & Reagent Profile

The Reagent: Nomenclature and Structure

The subject of this guide is 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS: 120417-45-0).[1]

-

Note on Nomenclature: Researchers often encounter this reagent in catalogs under the name 4-Amino-1,1,1-trifluoro-3-butyn-2-one. While the "butyn" suffix implies an alkyne (ynamine), the stable, commercially available form is the enaminone (vinylogous amide) tautomer. This guide addresses the stable enaminone form, which serves as the active electrophile in heterocycle synthesis.

Structure:

Strategic Value

This fluorinated building block is a "push-pull" alkene. The trifluoroacetyl group (

-

C-2 (Carbonyl): A "hard" electrophilic center, activated by the strong inductive effect of the

group. -

C-4 (

-Carbon): A "soft" electrophilic center, susceptible to Michael addition, though deactivated relative to alkoxy-enones due to resonance donation from the amine.

The Core Challenge: Regioselectivity.

When reacting with binucleophiles (e.g., hydrazines, hydroxylamine), the reaction can yield two isomers (e.g., 3-

Mechanistic Insight: The Regioselectivity Switch

The synthesis of trifluoromethylated heterocycles from this enaminone is governed by the competition between 1,2-addition (kinetic/acid-controlled) and 1,4-addition (thermodynamic/base-controlled).

Pathway Bifurcation Logic

-

Path A: Acidic Conditions (Hard-Hard Interaction)

-

Path B: Basic/Neutral Conditions (Soft-Soft Interaction)

-

The C-4 position remains the primary target for Michael addition (1,4-addition).

-

Nucleophiles attack C-4, displacing the amino group (transamination).

-

Result: Formation of 5-(trifluoromethyl) heterocycles.

-

Caption: Divergent synthesis pathways controlled by reaction medium pH.

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-5-(trifluoromethyl)pyrazoles

Target: 5-

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 139 mg) in Ethanol (5 mL).

-

Addition: Add Phenylhydrazine (1.0 mmol, 108 mg) dropwise at room temperature. Note: Do not use the hydrochloride salt.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the enaminone.

-

Work-up: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a solid that can be recrystallized from ethanol/water. If an oil, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectation: 80–95%.

-

Validation:

F NMR typically shows a singlet around

Protocol B: Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles

Target: 3-

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 139 mg) in Ethanol (5 mL).

-

Addition: Add Phenylhydrazine Hydrochloride (1.1 mmol, 159 mg).

-

Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops) to ensure acidic pH (~pH 2-3).

-

Reaction: Reflux at 78°C for 6–12 hours. The acidic environment retards the Michael addition, favoring attack at the activated carbonyl.

-

Work-up: Cool to room temperature. Neutralize with saturated

solution. Extract with Ethyl Acetate (3 x 10 mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography. -

Yield Expectation: 70–85%.

-

Validation:

F NMR signal is distinct from the 5-isomer (typically shifted by 1-2 ppm).

Protocol C: Synthesis of Trifluoromethyl-Pyrimidines

Target: 4-(Trifluoromethyl)pyrimidines Reagents: 4-Amino-1,1,1-trifluoro-3-buten-2-one, Amidine (e.g., Benzamidine hydrochloride), Base (NaOEt).[1]

Step-by-Step Methodology:

-

Base Activation: In a dry flask, dissolve Benzamidine HCl (1.2 mmol) in dry Ethanol (5 mL) and add Sodium Ethoxide (1.2 mmol) to liberate the free amidine. Stir for 15 min.

-

Addition: Add 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol) to the mixture.

-

Reaction: Reflux for 6 hours.

-

Mechanism: The amidine nitrogen attacks the C-4 position (Michael addition), followed by condensation with the carbonyl.

-

Work-up: Remove solvent, add water, and extract with DCM.

-

Yield Expectation: 75–90%.

Data Summary & Troubleshooting

Regioselectivity Comparison Table

| Condition | Nucleophile Form | Primary Attack Site | Major Product | Selectivity Ratio (Approx) |

| Neutral / Basic | Free Hydrazine ( | C-4 (Michael) | 5- | > 95:5 |

| Acidic (HCl) | Hydrazine Salt ( | C-2 (Carbonyl) | 3- | ~ 85:15 to 95:5 |

| Basic (NaOEt) | Amidine | C-4 (Michael) | 4- | Exclusive |

Troubleshooting Guide

-

Problem: Low Regioselectivity in Acidic Protocol.

-

Cause: Insufficient acidity allowing competitive Michael addition.

-

Solution: Increase HCl concentration or switch to a stronger acid catalyst (e.g., p-TsOH in toluene) to strictly enforce the 1,2-addition pathway.

-

-

Problem: Incomplete Conversion.

-

Cause: The amino group (

) on the enaminone is a poor leaving group compared to alkoxy groups. -

Solution: Increase reaction time or temperature. Using microwave irradiation (120°C, 15-30 min) often drives the reaction to completion significantly faster.

-

-

Problem: "Butynone" vs "Enone" Confusion.

-

Check: If your starting material is a liquid labeled "4-Amino...butynone" but NMR shows alkene protons (

5.0-7.5 ppm), you have the enone. Proceed with the protocols above.

-

References

-

Muzalevskiy, V. M., et al. (2021).[4][6] "

-Disubstituted -

Bonacorso, H. G., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega. Link

-

Volochnyuk, D. M., et al. (2003). "Electron-Rich Amino Heterocycles for Regiospecific Synthesis of Trifluoromethyl-Containing Fused Pyridines." Synthesis. Link

-

Martins, M. A. P., et al. (2006). "Trifluoroacetylated Enol Ethers and Enaminones: Versatile Precursors for Heterocyclic Synthesis." Chemical Reviews. Link

-

ChemBK Database. (2024). "Product Entry: 4-Amino-1,1,1-trifluoro-3-butyn-2-one (CAS 120417-45-0)."[1] Link

Sources

- 1. CAS [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: One-Pot Heterocycle Synthesis via 4-Amino-1,1,1-trifluoro-3-buten-2-one

[1][2]

Executive Summary & Chemical Identity

The incorporation of trifluoromethyl (

While occasionally referenced in commercial databases as "4-amino-1,1,1-trifluoro-3-butyn-2-one" (implying an alkyne), the reagent exists predominantly as the (Z)-enaminone .[1] It functions as a 1,3-dielectrophile equivalent, where the amino group serves as an excellent leaving group upon transamination, driving the regioselective formation of 5- or 6-membered heterocycles.

Reactivity Profile

-

Electrophilic Sites: The carbonyl carbon (C2) and the

-carbon (C4).[1] -

Mechanism: Nucleophilic attack typically occurs at the

-carbon (Michael-type addition/elimination) followed by cyclocondensation at the carbonyl.[1] -

Advantages: Unlike 4-alkoxy derivatives (e.g., ETFBO), the 4-amino derivative is solid, easier to handle, and avoids the release of volatile alcohols, releasing ammonia instead.

Strategic Reaction Pathways (Flowchart)

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor in a one-pot setting.

Figure 1: Divergent synthesis pathways.[1] The enaminone serves as a linchpin for accessing

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles

Application: Synthesis of COX-2 inhibitor scaffolds (e.g., Celecoxib analogs).[1] Rationale: The reaction proceeds via an initial Michael addition-elimination where the hydrazine nitrogen displaces the amino group, followed by cyclization onto the carbonyl. Regiochemistry is controlled by the acidity of the reaction medium.

Materials

-

Aryl Hydrazine Hydrochloride (

) (1.1 equiv)[1] -

Ethanol (Absolute)[1]

-

Triethylamine (

) (Optional, for free base hydrazines)[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol, 1.39 g) in Ethanol (20 mL).

-

Addition: Add the Aryl Hydrazine Hydrochloride (11 mmol) in one portion at room temperature.

-

Note: If using free hydrazine, add 1.0 equiv of acetic acid to catalyze the transamination.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the enaminone by TLC (Hexane/EtOAc 3:1). -

Work-up: Cool the reaction mixture to room temperature.

-

Scenario A (Precipitate): If the product precipitates, filter the solid, wash with cold 50% EtOH/Water, and dry under vacuum.

-

Scenario B (Soluble): Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL), wash with water (

mL) and brine (

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Data Summary: Substrate Scope

| Entry | Hydrazine Substituent (Ar) | Yield (%) | Regioselectivity (3-

Protocol B: Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines

Application: Kinase inhibitor scaffolds.[1]

Rationale: Amidines are less nucleophilic than hydrazines. The reaction requires basic conditions to deprotonate the amidine, facilitating the attack on the

Materials

-

Amidine Hydrochloride (

) (1.2 equiv)[1] -

Sodium Ethoxide (NaOEt) (2.5 equiv)[1]

-

Ethanol (Anhydrous)[1]

Step-by-Step Methodology

-

Activation: In a dried flask under Nitrogen atmosphere, dissolve Sodium Ethoxide (25 mmol) in Anhydrous Ethanol (30 mL).

-

Free Base Generation: Add the Amidine Hydrochloride (12 mmol) and stir at room temperature for 15 minutes to generate the free amidine.

-

Condensation: Add 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol) portion-wise. The solution may turn yellow/orange.

-

Reaction: Heat the mixture to reflux for 8–12 hours.

-

Checkpoint: Ensure the system is protected from moisture to prevent hydrolysis of the trifluoromethyl ketone.

-

-

Quench: Cool to room temperature. Neutralize with dilute HCl (1M) to pH 7.

-

Extraction: Remove ethanol under vacuum. Extract the aqueous residue with DCM (

mL).[1] -

Isolation: Dry organic layers over

, filter, and concentrate. Purify via column chromatography (typically Hexane/EtOAc gradient).[1]

Protocol C: Synthesis of 4-(Trifluoromethyl)nicotinic Acid Derivatives

Application: Agrochemicals (e.g., Flonicamid analogs) and pyridine-based drugs.[1] Rationale: This is a [3+3] annulation where the enaminone acts as the 3-carbon fragment reacting with an acrylate equivalent.

Materials

-

Methyl 3-methoxyacrylate (1.1 equiv)[1]

-

Sodium Methoxide (NaOMe) (1.2 equiv)[1]

-

N-Methyl-2-pyrrolidone (NMP) or DMF[1]

Step-by-Step Methodology

-

Mixing: Dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol) and Methyl 3-methoxyacrylate (11 mmol) in NMP (15 mL).

-

Cyclization: Cool to

. Add NaOMe (12 mmol) slowly to control the exotherm. -

Heating: Allow to warm to room temperature, then heat to

for 3 hours. -

Hydrolysis (One-Pot Extension): To convert the intermediate ester directly to the acid, add NaOH (2M aq, 20 mL) to the hot reaction mixture and stir for 1 hour.

-

Isolation: Cool and acidify with HCl (conc.) to pH 2. The 4-(trifluoromethyl)nicotinic acid will precipitate.[1] Filter and dry.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazoles) | Incomplete transamination | Add catalytic Acetic Acid (5 mol%) to facilitate amine exchange. |

| Regioisomer Mixtures | pH fluctuation | Maintain acidic pH for 3- |

| Dark/Tarry Reaction | Polymerization of Enaminone | Ensure reagents are added before heating. Do not heat enaminone alone in basic media.[1] |

| Incomplete Cyclization | Water in solvent (Pyrimidines) | Use anhydrous EtOH and molecular sieves.[1] |

References

-

Synthesis of Trifluoromethylated Heterocycles via Enaminones

-

Nicotinic Acid Synthesis Protocols

-

Celecoxib Precursor Chemistry

-

Chemical Identity Verification

Application Note: Precision Protocols for the Intramolecular Aza-Michael Cyclization of Amino-Ynones

Executive Summary & Scientific Rationale

The intramolecular aza-Michael addition of amino-ynones is a cornerstone transformation in medicinal chemistry, serving as the primary entry point to 4-quinolones and dihydropyridinones . These scaffolds are ubiquitous in FDA-approved therapeutics, including fluoroquinolone antibiotics (e.g., Ciprofloxacin) and novel CFTR modulators.

Unlike standard Michael acceptors (enones), ynones (alkynones) possess a unique linear geometry and high electrophilicity at the

-

The Stability Challenge: Amino-ynones are prone to premature polymerization or non-specific decomposition if the amine is not masked or if the ynone is too reactive.

-

The Regioselectivity Challenge: The cyclization can theoretically proceed via 5-exo-dig (forming pyrroles/indoles) or 6-endo-dig (forming quinolones/pyridinones) pathways.

This guide provides two field-validated protocols to control these variables: a Transition-Metal-Free Thermal Method (for robust, scale-up friendly synthesis) and a Gold(I)-Catalyzed Method (for mild, rapid conversion of sensitive substrates).

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting. The reaction does not follow a simple concerted mechanism; it involves a stepwise nucleophilic attack followed by a rate-determining proton transfer/tautomerization.

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection and substrate design (Baldwin's Rules).

Figure 1: Mechanistic divergence in amino-ynone cyclization. The 6-endo-dig pathway is generally favored for 2-aminoaryl ynones due to the thermodynamic stability of the resulting aromatic quinolone system.

Protocol A: Transition-Metal-Free Base-Promoted Cyclization

Best for: Scale-up, cost-sensitive projects, and substrates with robust functional groups.

Mechanism: Base-mediated deprotonation increases the nucleophilicity of the amine, driving the attack on the

Materials

-

Substrate: 1-(2-aminoaryl)-2-yn-1-one (0.5 mmol)

-

Base: Potassium Carbonate (

), anhydrous (1.0 mmol, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous (2.0 mL)

-

Work-up: Ethyl Acetate (EtOAc), Brine,

.

Step-by-Step Procedure

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.

-

Solvation: Dissolve the amino-ynone (0.5 mmol) in 2.0 mL of anhydrous DMF.

-

Critical Check: Ensure the solution is clear. If the substrate was stored as a salt (e.g., HCl salt), add 1.0 equiv of

first to liberate the free amine.

-

-

Activation: Add solid

(1.0 mmol) in one portion. -

Reaction: Stir the suspension at Room Temperature for 30 minutes.

-

Optimization: If TLC shows <50% conversion after 30 mins, heat to 60°C. Most aryl-ynones cyclize spontaneously at RT upon amine liberation.

-

-

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the fluorescent ynone spot and the appearance of a highly polar, often fluorescent blue spot (Quinolone).

-

Quench & Work-up:

-

Pour the mixture into 10 mL of ice-water.

-

Observation: The product often precipitates as a solid.

-

If Solid: Filter, wash with water and cold

. Dry under vacuum. -

If Oil: Extract with EtOAc (

). Wash combined organics with Brine (

-

Validation Criteria

-

1H NMR: Disappearance of the alkyne proton (if terminal) or shift of adjacent protons. Appearance of the vinyl proton of the quinolone (

6.0–6.5 ppm). -

Yield Target: >85% isolated yield.

Protocol B: Gold(I)-Catalyzed "Rapid-Fire" Cyclization

Best for: Complex substrates, late-stage functionalization, and preventing thermal degradation.

Mechanism: The Au(I) cation coordinates to the alkyne (

Materials

-

Catalyst:

(5 mol%) + -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.[1]

-

Scavenger: Silica gel or polymer-bound thiol (for metal removal).

Experimental Workflow

The following DOT diagram outlines the precise workflow to minimize catalyst deactivation.

Figure 2: Gold(I)-catalyzed workflow. Note that pre-generation of the cationic gold species (Step 1) is crucial if not using a pre-formed cationic catalyst.

Step-by-Step Procedure

-

Catalyst Prep: In a vial, weigh

(12 mg, 0.025 mmol) and -

Substrate Addition: Dissolve the amino-ynone (0.5 mmol) in DCM (2 mL). Add this solution to the catalyst vial.

-

Reaction: Stir at Room Temperature .

-

Kinetics: This reaction is often extremely fast (<1 hour).

-

-

Filtration: Once TLC indicates completion, dilute with DCM (5 mL) and filter through a small pad of Celite to remove silver salts and precipitated gold.

-

Purification: Concentrate the filtrate. Flash chromatography is usually required (Gradient: 0

50% EtOAc in Hexanes).

Comparative Analysis & Troubleshooting

The choice between Protocol A (Base) and Protocol B (Gold) depends on substrate sensitivity.

| Feature | Protocol A: Base-Promoted ( | Protocol B: Gold-Catalyzed (Au(I)) |

| Reaction Time | 0.5 – 4 Hours | 10 – 60 Minutes |

| Temperature | RT to 80°C | RT |

| Cost | Very Low | High (Catalyst cost) |

| Tolerance | Tolerates moisture; sensitive to base-labile groups (esters). | Tolerates acids/esters; sensitive to thiols/thioethers (catalyst poisoning). |

| Selectivity | Exclusively 6-endo (Quinolone) | Can be tuned to 5-exo (Indole) with specific ligands. |

Common Failure Modes

-

Issue: Reaction stalls at 50% conversion.

-

Cause: Product inhibition (the basic nitrogen of the product coordinates to the catalyst).

-

Fix: For Protocol B, add 10 mol% of a non-nucleophilic acid (e.g.,

) to protonate the product as it forms, or simply increase catalyst loading to 5 mol%.

-

-

Issue: Polymerization (Black tar).

-

Cause: Concentration too high.

-

Fix: Dilute reaction to 0.05 M. Ynones are potent electrophiles and can polymerize intermolecularly if the intramolecular cyclization is slow.

-

References

-

Conjugated Ynones in Organic Synthesis. Chemical Reviews, 2019 . A comprehensive review covering the reactivity of ynones, including aza-Michael cyclizations. [Link]

-

Gold-Catalyzed Synthesis of Nitrogen Heterocycles. Chemical Reviews, 2008 . Foundational text on the mechanism of Au(I) activation of alkynes for amine attack. [Link]

-

Synthesis of 4-Quinolones via Base-Promoted Cyclization. Journal of Organic Chemistry, 2018 . Describes the transition-metal-free approach using carbonate bases. [Link]

-

Aza-Michael Addition Protocols. Organic Chemistry Portal. General overview of reaction conditions and catalyst variations. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when using 4-Amino-1,1,1-trifluoro-3-butyn-2-one

Technical Support Center: 4-Amino-1,1,1-trifluoro-3-butyn-2-one

A Guide for the Research Scientist

Welcome to the technical support center for 4-Amino-1,1,1-trifluoro-3-butyn-2-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique trifluoromethylated building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of this molecule, stemming from its electron-deficient alkyne and highly electrophilic ketone, makes it a powerful tool, but one that requires a nuanced approach.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and reactivity features of 4-Amino-1,1,1-trifluoro-3-butyn-2-one?

This molecule possesses a unique combination of functional groups that dictate its reactivity:

-

Trifluoromethyl Ketone: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group.[1] This effect makes the adjacent carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack. It also increases the acidity of any α-protons, though none are present in this structure.

-

Electron-Deficient Alkyne: The CF₃-ketone group withdraws electron density from the alkyne, making it highly susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This is often the primary site of reactivity.[2][3]

-

Internal Amine: The amino group acts as an electron-donating group, creating a "push-pull" system across the alkyne. This polarization further enhances the reactivity of the triple bond. The amine itself can also act as a nucleophile or base under certain conditions.

The interplay of these groups makes the molecule a versatile acceptor for various nucleophiles, but also predisposes it to potential side reactions if conditions are not carefully controlled.

Q2: What are the best practices for handling and storing this reagent?

Proper handling and storage are critical to ensure the reagent's integrity and for user safety.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture or oxygen.

-

Handling: Handle the compound in a well-ventilated fume hood.[4] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor or mist and prevent contact with skin and eyes.[4] As with many fluorinated compounds, it is prudent to assume it is sensitive and potentially toxic.[5]

Q3: What are the primary safety concerns?

While a specific, comprehensive toxicology report is not widely available, the reactivity of the molecule suggests several hazards.

-

Reactivity: As a highly reactive electrophile, it can react with biological nucleophiles.

-

Combustion Byproducts: In a fire, it may release hazardous substances such as carbon monoxide, hydrogen fluoride, and nitrogen oxides.[4] Use dry chemical or alcohol-resistant foam for extinction.[4]

-

General Precautions: Always review the Safety Data Sheet (SDS) before use.[4] Ensure adequate ventilation and avoid creating aerosols or dust.

Q4: Which analytical techniques are most effective for monitoring reaction progress?

Monitoring your reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.[6]

-

Thin-Layer Chromatography (TLC): Often the quickest method. Use a moderately polar eluent system (e.g., ethyl acetate/hexanes). The high polarity of the starting material and likely products usually gives good separation.

-

¹⁹F NMR Spectroscopy: This is a highly sensitive and powerful technique for tracking any fluorine-containing species.[5] The starting material will have a characteristic singlet for the CF₃ group. The appearance of new signals in the ¹⁹F NMR spectrum is a clear indicator of product formation, and integration can provide an accurate measure of conversion.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for complex reaction mixtures. It provides information on the conversion of starting material and the formation of products and byproducts by mass.

Troubleshooting Guide: Improving Reaction Yields

Low yields can be frustrating, but they are often solvable through systematic troubleshooting. Below are common issues encountered when using 4-Amino-1,1,1-trifluoro-3-butyn-2-one and a logic-driven approach to resolving them.

Problem 1: Low or No Conversion of Starting Material

This is often the first hurdle. If your starting material is largely unreacted after the expected reaction time, consider the following causes.

-

Potential Cause A: Insufficient Nucleophilicity or Basicity

-

The "Why": The electron-withdrawing power of the trifluoroacetyl group deactivates the alkyne towards certain types of reactions (like electrophilic additions) but makes it highly receptive to nucleophiles. However, if your nucleophile is too weak or sterically hindered, the activation energy for the reaction may be too high.

-

Troubleshooting Protocol:

-

Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), consider deprotonating it first with a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to generate the more reactive anionic form.

-

Use a Catalyst: For weaker nucleophiles, the addition of a Lewis acid could activate the ketone, further polarizing the system, though this can also promote side reactions. Alternatively, certain transition metal catalysts are known to facilitate additions to electron-deficient alkynes.[2]

-

Check pKa: Ensure the base used is strong enough to deprotonate your nucleophile but not so strong that it causes unwanted side reactions with the solvent or starting material.

-

-

-

Potential Cause B: Inappropriate Solvent Choice

-

The "Why": Solvent polarity can dramatically affect reaction rates. Reactions involving charged intermediates or transition states are often accelerated in polar solvents.[7] For this highly polar substrate, solvent choice is critical.

-

Troubleshooting Protocol:

-

Perform a Solvent Screen: Test the reaction in a small panel of anhydrous solvents with varying polarities.

-

Prioritize Polar Aprotic Solvents: Solvents like DMF, acetonitrile, and THF often perform well in reactions with fluorinated compounds as they can solvate intermediates without interfering with the reaction.[7]

-

Avoid Protic Solvents (Unless intended): Protic solvents like methanol or water can compete as nucleophiles, leading to unwanted side products.

-

-

| Solvent | Dielectric Constant (Polarity) | Type | Typical Application Notes |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good starting point; dissolves many organics. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent for reactions involving ionic species. |

| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | High boiling point, excellent solvating power.[7] |

| Dichloromethane (DCM) | 9.1 | Aprotic | Less polar, good for less polar reactants. |

| Toluene | 2.4 | Nonpolar | Generally disfavored for this polar substrate unless required by a specific catalyst system. |

Table 1. Recommended solvents for initial screening experiments.

Problem 2: Formation of Multiple Side Products

If your reaction is consuming the starting material but yielding a complex mixture, you are likely facing competing reaction pathways.

-

Potential Cause A: Polymerization

-

The "Why": Electron-deficient alkynes can be prone to polymerization, especially in the presence of heat, light, or radical initiators.[7] This is often observed as an intractable baseline smudge on TLC or the formation of an insoluble precipitate.

-

Troubleshooting Protocol:

-

Lower the Temperature: Start the reaction at 0 °C or even -78 °C and allow it to warm slowly. Many additions to activated systems are still rapid at lower temperatures.

-

Control Stoichiometry: Add the 4-Amino-1,1,1-trifluoro-3-butyn-2-one slowly to a solution of the nucleophile. This maintains a low concentration of the alkyne, minimizing its ability to self-react.

-

Exclude Light and Air: Run the reaction under an inert atmosphere (argon or nitrogen) and protect it from light by wrapping the flask in aluminum foil.

-

-

-

Potential Cause B: Competing Attack at the Ketone Carbonyl

-

The "Why": The trifluoromethyl ketone is a very hard electrophilic center. Hard nucleophiles (like water, alkoxides, or organolithiums) may preferentially attack the carbonyl carbon instead of undergoing conjugate addition to the "softer" alkyne. This can lead to gem-diol (hydrate) formation or other adducts. The formation of stable hydrates is a known characteristic of trifluoromethyl ketones.

-

Troubleshooting Protocol:

-

Use Softer Nucleophiles: If possible, choose a nucleophile that is "softer" according to Hard-Soft Acid-Base (HSAB) theory (e.g., thiols, phosphines, cuprates) as they preferentially attack the alkyne (a soft electrophile).

-

Employ a Catalyst: Copper(I) salts are well-known to promote the conjugate addition of many nucleophiles to α,β-unsaturated systems while minimizing direct carbonyl attack.[3]

-

-

Problem 3: Difficulty in Product Isolation and Purification

Even with a clean reaction, isolating the final product can be a challenge.

-

Potential Cause A: Product Degradation on Silica Gel

-

The "Why": Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[6] Products containing certain functional groups, such as enamines or ketals, may be particularly susceptible.

-

Troubleshooting Protocol:

-

Deactivate the Silica: Run the column with an eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v).

-

Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica for purification.[8]

-

Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[8]

-

-

-

Potential Cause B: Product Fails to Crystallize

-

The "Why": The presence of even minor impurities can inhibit crystal lattice formation.[8] Furthermore, some highly functionalized or conformationally flexible molecules have a natural tendency to exist as oils.

-

Troubleshooting Protocol:

-

Improve Purity: Re-purify the material using a different chromatographic method (e.g., preparative HPLC).

-

Systematic Crystallization Screen: Attempt crystallization from a variety of solvents with different polarities. Techniques like slow evaporation, slow cooling, or vapor diffusion can be effective.[8]

-

Derivative Formation: If the product is an amine or has an acidic proton, consider forming a salt (e.g., hydrochloride or tosylate) which may be more crystalline.

-

-

By methodically addressing these potential issues, you can significantly improve the outcome of your experiments with this versatile and powerful fluorinated building block.

References

- Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

- Chia, K. K., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.

- Borah, A. J., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances. RSC Publishing.

- Combi-Blocks. (2023).

- Benchchem. (n.d.). Troubleshooting scalability issues in trifluoromethanamine synthesis.

- Wang, W., et al. (2013). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Organic Letters.

- Schmalzbauer, M., et al. (2025). One-Electron Approach for Trans-Selective Alkyne Semi-Reduction via Cobalt Catalysis. Journal of the American Chemical Society.

- Zhang, J., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

- Terpstra, J. W., et al. (2010). ONSH: optimization of oxidative alkylamination reactions through study of the reaction mechanism. Journal of Organic Chemistry. PubMed.

- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. PMC.

- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

- Benchchem. (n.d.). An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications.

- Ghorbani-Vaghei, R., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances.

- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. PMC.

- MilliporeSigma. (n.d.). Fluorinated Building Blocks.

- Balenkova, E. S., & Shastin, A. V. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules. MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Sanz-Marco, A., et al. (2014). β-Trifluoromethyl-α,β-unsaturated Ketones.

- Changzhou Standard Chemical Co., Ltd. (n.d.). 4-Amino-1,1,1-trifluoro-3-buten-2-one|cas:184848-89-3.

- Gouverneur, V., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. combi-blocks.com [combi-blocks.com]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Troubleshooting [chem.rochester.edu]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification & Stability of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATBO)

Ticket ID: ATBO-PUR-001 Status: Open Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Push-Pull" Paradox

You are working with 4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATBO) or its N-substituted derivatives. This molecule represents a classic "push-pull" system: the amino group (

The Critical Challenge: While this electronic tension makes ATBO an incredible building block for synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles), it also renders the triple bond highly susceptible to nucleophilic attack and hydrolysis.

Immediate Action Required: If your product appears as a dark red/brown oil or shows tailing on TLC , you are likely observing decomposition on acidic media. Stop using standard silica gel immediately.

Part 1: Diagnostic Guide – Identify Your Impurity

Before selecting a purification strategy, identify the specific by-product interfering with your isolation.

| Symptom | Probable Impurity | Chemical Cause |

| Broad peak at ~10-12 ppm ( | Hydrolyzed Diketone ( | Moisture ingress hydrolyzed the ynamine bond. |

| Sharp singlet at ~4.0 ppm ( | Tautomer (Nitrile) ( | Spontaneous tautomerization of the primary ynamine. |

| Dark tar / Insoluble solid | Oligomers | Michael addition polymerization (common in concentrated solutions). |

| Pungent, acidic smell | Trifluoroacetic Acid (TFA) | Decomposition of the |

| Tailing on Silica TLC | Silica-Bound Adducts | The basic amine coordinates with acidic silanols. |

Part 2: Purification Protocols

Protocol A: Neutralized Flash Chromatography (The "Gold Standard")

Use this for: Removing oligomers and non-polar starting materials.

Standard silica gel is acidic (

Reagents:

-

Silica Gel 60 (230-400 mesh)

-

Triethylamine (

)[1] -

Eluent: Hexanes/Ethyl Acetate (gradient)

Step-by-Step:

-

Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% Hexanes) containing 1% v/v Triethylamine .

-

Column Packing: Pour the slurry and flush with at least 2 column volumes of the

-doped solvent. This neutralizes acidic silanol sites. -

Loading: Dissolve your crude ATBO in a minimum amount of dichloromethane (DCM) containing 0.5%

. Load carefully. -

Elution: Run the gradient without further triethylamine in the mobile phase to avoid contaminating the fractions, or keep 0.1% if the compound is extremely labile.

-

Concentration: Evaporate fractions at < 30°C . Fluorinated ynones are volatile!

Protocol B: Sublimation (The "High Purity" Method)

Use this for: Small scale (<1g) purification of solid N-substituted derivatives.

Many trifluoromethylated small molecules have high vapor pressures. Sublimation avoids solvents entirely, preventing hydrolysis.

-

Place crude solid in a cold-finger sublimation apparatus.

-

Apply high vacuum (

mmHg). -

Gently heat the bottom flask using a water bath (

). Do not overheat. -

Cool the finger with dry ice/acetone (

) to capture the volatile ATBO. -

Note: Heavy oligomers will remain at the bottom as a non-volatile residue.

Part 3: Decision Logic & Workflows

Use the following logic trees to determine the correct workflow for your specific impurity profile.

Figure 1: Purification Decision Matrix. Selects the optimal method based on physical state and acid sensitivity.

Part 4: Mechanism of Instability (Why "Dry" is Critical)

Understanding why your compound degrades helps you prevent it. The electron-deficient character of the

Figure 2: Hydrolysis Pathway. Exposure to moisture or acidic silica drives the reaction to the thermodynamically stable diketone, liberating ammonia.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store ATBO in solution?

-

Answer: Only for short periods. If necessary, store in anhydrous benzene or toluene at -20°C . Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become slightly acidic over time (forming HCl), which catalyzes decomposition.

Q2: My product disappears on the Rotavap. Where did it go?

-

Answer: Into the trap. Fluorinated ynones often form low-boiling azeotropes.

-

Fix: Do not exceed 250 mbar vacuum at 30°C.

-

Fix: Use a higher boiling solvent (like heptane) for the final wash to suppress volatility, or sublime instead of evaporating.

-

Q3: Why is the

-

Answer: You are likely seeing rotamers . The

bond in push-pull systems has significant double-bond character (

References

-

Synthesis and Reactivity of CF3-Ynones

-

Push-Pull Alkyne Stability

-

Source: Connell, N. T., et al. "Synthesis of push–pull-activated ynol ethers and their evaluation in the bioorthogonal hydroamination reaction." Org.[4][5] Biomol. Chem.2016 , 14, 2610-2621.

- Relevance: Discusses the hydrolytic instability of push-pull activated alkynes and the balance between reactivity and stability.

-

URL:[Link]

-

-

Purification of Fluorinated Building Blocks

-

Handling of Trifluoroacetylated Amines

- Source: Kent, S. B., et al. "Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis." Biochem. J.1978, 173, 533-543.

- Relevance: Explains the mechanism of trifluoroacetyl transfer and instability in basic/acidic cycles.

-

URL:[Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push-Pull Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]

Technical Support Center: Optimizing Temperature in Trifluoromethyl Ynone Cyclizations

Welcome to the Technical Support Center for Trifluoromethyl (CF₃) Ynone Cyclizations. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these powerful but sensitive transformations. The incorporation of the trifluoromethyl group is a cornerstone of modern drug discovery, and ynone cyclizations offer a direct route to complex, fluorinated heterocyclic scaffolds. However, the success of these reactions is often critically dependent on a single, deceptively simple parameter: temperature .

This document provides in-depth, field-proven insights into diagnosing and solving temperature-related issues in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in trifluoromethyl ynone cyclizations?

A1: Temperature is the primary lever to control the energetics of a reaction, influencing reaction rate, selectivity, and the stability of all components.[1][2] For CF₃-ynone cyclizations, this is paramount for three reasons:

-

Kinetic vs. Thermodynamic Control: Many cyclizations can proceed through multiple pathways to yield different constitutional isomers or stereoisomers.[3][4][5] Lower temperatures often favor the kinetic product (the one that forms fastest due to a lower activation energy), while higher temperatures can provide enough energy to overcome higher activation barriers or even reverse the initial reaction, leading to the more stable thermodynamic product. Fine-tuning the temperature can be the sole factor that dictates which product is formed.[6]

-

Reactivity of the CF₃-Ynone System: The trifluoromethyl group is a powerful electron-withdrawing group, making the ynone system highly electrophilic and susceptible to various side reactions. Elevated temperatures can accelerate undesired pathways such as polymerization, decomposition, or reactions with the solvent.[2]

-

Stability of Reagents and Intermediates: Catalysts, starting materials, and reactive intermediates can be thermally labile. Excessive heat can lead to catalyst deactivation or the decomposition of the ynone starting material before it has a chance to cyclize.[7][8][9]

Q2: I'm not seeing any product. Should I just increase the temperature?

A2: While insufficient thermal energy is a possible cause for a stalled reaction, indiscriminately increasing the temperature is a common pitfall that can exacerbate other underlying issues. Before raising the temperature, it is crucial to verify other reaction parameters. First, confirm the quality and purity of your starting materials and solvents, as contaminants (especially water) can inhibit the reaction.[1][10] Ensure your catalyst (if applicable) is active and that all reagents were added in the correct order. A low-temperature reaction that shows no conversion may lack the energy to overcome the activation barrier, and a careful, stepwise increase in temperature is a valid strategy. However, if a reaction at room temperature or slightly above yields a complex mixture, increasing the temperature will likely only accelerate decomposition.

Q3: Can temperature control the regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo)?

A3: Absolutely. The mode of cyclization is determined by the transition state energies of the competing pathways. Temperature can be a decisive factor in which pathway is favored. For instance, in certain acid-catalyzed intramolecular reactions, lower temperatures (e.g., 40 °C) have been shown to favor a 6-endo-dig cyclization, while higher temperatures (e.g., 90 °C) selectively produce the product of a 7-endo-dig cyclization.[6] This occurs because the higher temperature provides sufficient energy to access the higher-energy transition state of the 7-membered ring formation, which may be thermodynamically favored or become kinetically accessible only with additional thermal input.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical framework for diagnosing and solving them.

| Problem Observed | Potential Cause (Temperature-Related) | Recommended Solution & Scientific Rationale |

| 1. Low or No Conversion; Starting Material Intact | Insufficient Thermal Energy: The reaction temperature is below the activation energy threshold for the rate-determining step (e.g., the initial nucleophilic attack or ring closure). | Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC/LC-MS at each stage. Rationale: Providing more thermal energy increases the population of molecules with sufficient energy to overcome the activation barrier, thus increasing the reaction rate. A stepwise increase helps identify the optimal temperature before side reactions become significant. |

| 2. Low Yield; Complex Mixture of Unidentified Products | Thermal Decomposition: The reaction temperature is too high, causing the CF₃-ynone, intermediates, or the desired product to decompose. | Action: Re-run the reaction at a significantly lower temperature (e.g., decrease from 100 °C to 60 °C or room temperature). If the reaction is too slow at lower temperatures, consider a more active catalyst or a different solvent system. Rationale: The trifluoromethyl group can make the molecule susceptible to specific degradation pathways at high heat.[7][8] Lowering the temperature slows all reaction rates, but it disproportionately slows decomposition pathways, which often have high activation energies. |

| 3. Formation of High Molecular Weight Species (Polymer) | Intermolecular Reaction Favored: The temperature is promoting the intermolecular reaction of the ynone (polymerization) over the desired intramolecular cyclization. This is especially common at high concentrations. | Action: Decrease the reaction temperature and concentration simultaneously. Employing high-dilution techniques (e.g., slow addition of substrate via syringe pump) at a moderate temperature is often effective. Rationale: Intramolecular reactions are kinetically first-order, while intermolecular reactions are second-order.[2] By lowering the concentration, you dramatically decrease the rate of intermolecular collisions. Lowering the temperature further disfavors the higher activation energy pathway of polymerization.[11] |

| 4. Formation of an Undesired Isomer | Reaction is Under the Wrong Control Regime (Kinetic vs. Thermodynamic): The chosen temperature favors the formation of an undesired (but faster-forming) kinetic product or a more stable (but undesired) thermodynamic product. | Action: To favor the kinetic product , run the reaction at the lowest possible temperature that still allows for reasonable conversion. To favor the thermodynamic product , run the reaction at a higher temperature for a longer duration to allow the initial kinetic product to revert and equilibrate to the more stable isomer.[3][12] Rationale: This is a classic application of controlling reaction outcomes. Low temperatures trap the product that forms first, while high temperatures provide the energy needed for the system to reach equilibrium.[12] |

Visualizing the Troubleshooting Workflow

The following flowchart provides a logical decision-making process for optimizing temperature conditions.

Caption: Troubleshooting flowchart for temperature optimization.

Experimental Protocol: Systematic Temperature Screening

This protocol provides a robust method for identifying the optimal reaction temperature for a generic CF₃-ynone cyclization.

Objective: To determine the temperature that maximizes the yield of the desired cyclized product while minimizing side-product formation.

Methodology:

-